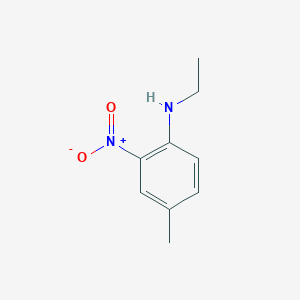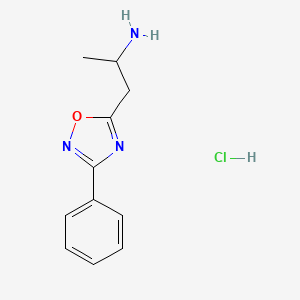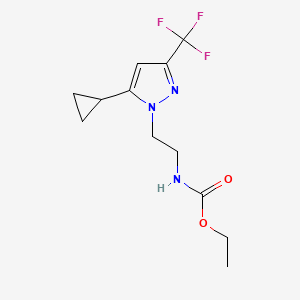
ethyl (2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate, also known as ETC-159, is a small molecule inhibitor of the enzyme Smoothened (Smo) that plays a crucial role in the Hedgehog (Hh) signaling pathway. The Hh signaling pathway is involved in embryonic development and tissue homeostasis, and its dysregulation has been linked to various human cancers.
Applications De Recherche Scientifique
Ethyl (2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate has been extensively studied for its potential as a therapeutic agent in various cancers, including basal cell carcinoma, medulloblastoma, and pancreatic cancer. Preclinical studies have shown that ethyl (2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate can inhibit the growth of Smo-dependent tumors and sensitize them to chemotherapy. ethyl (2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate has also been shown to have a synergistic effect when used in combination with other cancer therapies, such as MEK inhibitors and immune checkpoint inhibitors.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, are known to be used in the agrochemical and pharmaceutical industries . They are thought to interact with a variety of targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
It is known that the biological activities of similar compounds are due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Similar compounds are known to have a broad range of applications in the agrochemical and pharmaceutical industries .
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in similar compounds are known to influence their pharmacokinetic properties .
Result of Action
Similar compounds are known to have a broad range of biological activities .
Action Environment
The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in similar compounds are known to influence their action in various environments .
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl (2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified, making it a valuable tool for studying the Hh signaling pathway. ethyl (2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate has also been shown to be a potent and selective inhibitor of Smo, making it a useful tool for studying the role of Smo in cancer biology. However, ethyl (2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate has some limitations, including its relatively low solubility and the potential for off-target effects.
Orientations Futures
There are several future directions for research on ethyl (2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate. One area of interest is the development of more potent and selective Smo inhibitors. Another area of interest is the identification of biomarkers that can predict response to Smo inhibitors, which could help to personalize cancer treatment. Additionally, there is interest in exploring the potential of Smo inhibitors in combination with other cancer therapies, such as immunotherapy and targeted therapy. Finally, there is interest in exploring the role of the Hh signaling pathway in other diseases, such as fibrosis and cardiovascular disease.
Méthodes De Synthèse
Ethyl (2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of the intermediate 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-carboxylic acid, which is then converted to the final product ethyl (2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate through a series of reactions involving coupling, protection, and deprotection steps. The synthesis of ethyl (2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate has been described in detail in a patent application filed by Novartis Pharmaceuticals.
Propriétés
IUPAC Name |
ethyl N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O2/c1-2-20-11(19)16-5-6-18-9(8-3-4-8)7-10(17-18)12(13,14)15/h7-8H,2-6H2,1H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRTZNPNQACUFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCN1C(=CC(=N1)C(F)(F)F)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

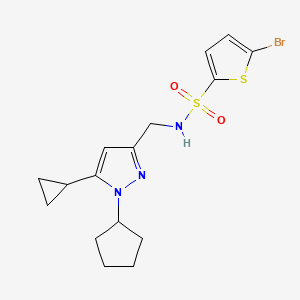
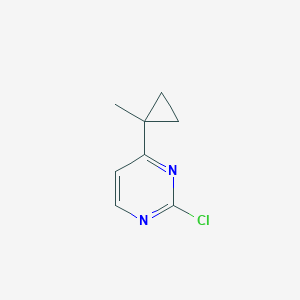
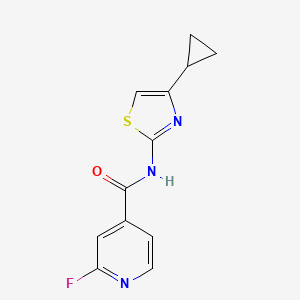
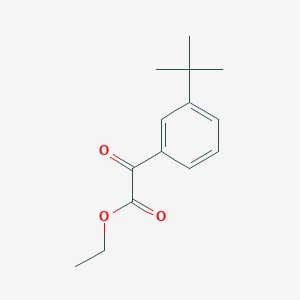

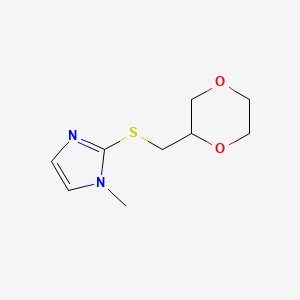
![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2396558.png)
![1-[(3-chlorophenyl)methyl]-3-[4-(1H-pyrazol-4-yl)phenyl]imidazolidin-2-one](/img/structure/B2396559.png)
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-bromobenzenesulfonate](/img/structure/B2396561.png)

![(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2396567.png)

